2-galloyl-D-glucose

Description

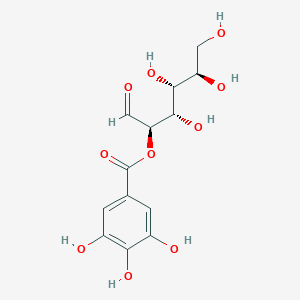

Structure

3D Structure

Properties

Molecular Formula |

C13H16O10 |

|---|---|

Molecular Weight |

332.26 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C13H16O10/c14-3-8(18)11(20)12(21)9(4-15)23-13(22)5-1-6(16)10(19)7(17)2-5/h1-2,4,8-9,11-12,14,16-21H,3H2/t8-,9+,11-,12-/m1/s1 |

InChI Key |

NBZMHIIBAFCDKV-RBLKWDMZSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Context Within Natural Product Chemistry

In the broad field of natural product chemistry, 2-galloyl-D-glucose is situated within the category of hydrolysable tannins. aip.org Gallotannins are a major subclass of these tannins, which are synthesized by plants through the shikimic acid pathway to produce their core component, gallic acid. frontiersin.orgipb.ac.id The biosynthesis proceeds with the esterification of gallic acid to a glucose molecule. frontiersin.org The initial and key intermediate in this process is widely considered to be 1-O-galloyl-β-D-glucose, also known as β-glucogallin. capes.gov.brfrontiersin.org This molecule acts as both the starter for the gallotannin assembly and the primary acyl donor for subsequent galloylation reactions. capes.gov.br

From this initial step, a series of position-specific galloylations occur, leading to the formation of various mono-, di-, tri-, tetra-, and ultimately pentagalloylglucose (B1669849) esters. researchgate.netcapes.gov.br These "simple" gallotannins, which include the this compound isomer, are the precursors for "complex" gallotannins, where additional galloyl residues are attached to the initial galloyl groups, and also for ellagitannins, which are formed through oxidative coupling of galloyl groups. researchgate.netfrontiersin.org

Significance As a Mono Galloyl Glucose Isomer

The esterification of a single gallic acid molecule to a glucose core can occur at different hydroxyl positions, resulting in several structural isomers. aip.org The specific isomerism of mono-galloyl glucose compounds is a critical factor in the biosynthesis of hydrolysable tannins. The primary isomers include 1-O-, 2-O-, 3-O-, 4-O-, and 6-O-galloylglucose. aip.org

2-galloyl-D-glucose is one of these five isomers, distinguished by the attachment of the galloyl group at the C-2 position of the D-glucose ring. nih.gov The specific location of this ester bond is significant because the enzymes responsible for further galloylation are often strictly position-specific. capes.gov.br While 1-O-galloyl-β-D-glucose is recognized as the principal acyl donor for many of these subsequent reactions, the formation and presence of other isomers like this compound are integral to understanding the full spectrum and diversity of gallotannin structures found in nature.

Table 1: Isomers of Mono-Galloyl Glucose

| Isomer Name | Position of Galloyl Group |

|---|---|

| 1-O-galloylglucose | C-1 |

| 2-O-galloylglucose | C-2 |

| 3-O-galloylglucose | C-3 |

| 4-O-galloylglucose | C-4 |

| 6-O-galloylglucose | C-6 |

This table is based on information regarding the known isomers of monogalloylglucose. aip.org

Overview of Research Trajectories on Galloyl D Glucose Compounds

Presence in Plant Species and Tissues

This compound is recognized as a plant metabolite produced by Camellia sinensis, the species of evergreen shrub whose leaves and buds are used to produce tea. nih.govzfin.orgebi.ac.uk It is an O-acyl carbohydrate that results from the formal condensation of the carboxy group of gallic acid with the 2-hydroxy group of D-glucose. nih.gov The presence of various galloylglucoses, including mono-, di-, and tri-galloyl glucose derivatives, highlights the complex phenolic profile of different tea genetic resources. maxapress.commaxapress.com For instance, a unique hydrolyzable tannin, 1,2-di-O-galloyl-4,6-O-(S)-hexahydroxydiphenoyl-β-D-glucose (GHG), is found in purple tea (Camellia sinensis var. assamica) but not in other common tea varieties. researchgate.net

Mono-galloyl glucoses and their derivatives have been identified in a diverse range of plant species, indicating their widespread role in plant biochemistry.

Harpephyllum caffrum : The fruit of Harpephyllum caffrum, commonly known as the wild plum, has been reported to contain 2,3-di-O-galloyl-d-glucose. nih.gov Further analysis has also identified more complex derivatives such as 1,2,4,6-tetragalloylglucose in the fruit. nih.gov

Punica granatum : The pomegranate plant is a rich source of hydrolyzable tannins. plos.org Various tissues contain different galloyl glucose derivatives. Studies have identified monogalloyl-hexoside in pomegranate juice and galloyl glucoside, tri-galloyl-glucose, and tetra-galloyl-glucose in the anthers and petals of its flowers. researchgate.netmdpi.com The leaves have been found to contain specific isomers like 1,2,3-tri-O-galloyl-β-D-glucose and 1,2,6-tri-O-galloyl-β-D-glucose. nih.gov

Sanguisorba officinalis : This medicinal plant, known as great burnet, contains a variety of tannins. nih.gov Specifically, 1,2,6-tri-O-galloyl-β-D-glucose has been extracted from Sanguisorba officinalis. medchemexpress.com

Pistacia lentiscus : The leaves of the mastic tree are a significant source of galloyl derivatives. mdpi.comcellmolbiol.org Research has confirmed the presence of mono-galloyl glucose in its leaf extracts. mdpi.comcellmolbiol.orgekb.egftb.com.hr

Juglans regia : The common walnut produces various gallotannins. A monogalloyl glucose derivative, previously unreported in walnuts, has been identified in the pellicle (the seed skin). sci-hub.se Additionally, monogalloyl-hexose has been detected in extracts from the walnut shell. mdpi.com

Table 1: Occurrence of Mono- and Di-Galloyl Glucose Derivatives in Selected Plants This table is interactive. You can sort and filter the data.

| Plant Species | Compound Reported | Plant Part | Reference(s) |

|---|---|---|---|

| Pistacia lentiscus | Monogalloyl glucose | Leaves | mdpi.comcellmolbiol.orgekb.egftb.com.hr |

| Punica granatum | Monogalloyl-hexoside | Juice | researchgate.net |

| Juglans regia | Monogalloyl glucose derivative | Pellicle | sci-hub.se |

| Juglans regia | Monogalloyl-hexose | Shell | mdpi.com |

| Harpephyllum caffrum | 2,3-di-O-galloyl-d-glucose | Not Specified | nih.gov |

| Punica granatum | 2,3-di-O-galloyl-d-glucose | Not Specified | nih.gov |

| Quercus robur | Monogalloyl glucose, Digalloyl glucose | Not Specified | scu.edu.au |

Mono-galloyl glucoses are foundational molecules in the biosynthesis of more complex hydrolyzable tannins. The pathway generally begins with the formation of 1-O-galloyl-β-D-glucopyranoside (β-glucogallin). plos.org This initial molecule serves as a substrate for subsequent galloylation steps, leading to the sequential synthesis of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG). oup.com

PGG is a key intermediate, acting as a precursor for two main classes of tannins: mdpi.comoup.com

Gallotannins : Additional galloyl groups are added to the PGG core to form complex gallotannins, which can have more than five gallic acid residues. oup.comresearchgate.net

Ellagitannins : PGG undergoes oxidative coupling between adjacent galloyl groups to form a hexahydroxydiphenoyl (HHDP) group, the defining characteristic of ellagitannins. oup.comwikipedia.org

This biosynthetic relationship explains why PGG is widely found in plants, often alongside a spectrum of other galloyl glucose derivatives. mdpi.comwikipedia.org For example, PGG has been identified in plants such as Rhus chinensis, Paeonia suffruticosa, Mangifera indica, and Juglans regia. mdpi.comwikipedia.orgresearchgate.net

Reported Occurrence of Mono-Galloyl Glucoses in Various Plant Sources (e.g., Harpephyllum caffrum, Punica granatum, Sanguisorba officinalis, Pistacia lentiscus, Juglans regia)

Variability in Content Across Plant Organs and Genetic Resources

The concentration and composition of galloyl glucoses, including mono-galloyl derivatives, exhibit significant variability depending on the plant organ, its developmental stage, and genetic factors.

In Pistacia lentiscus, the leaves are reported to be a particularly rich source of polyphenols, including mono-galloyl glucose, with concentrations representing 5-7% of the leaf's dry matter. mdpi.comcellmolbiol.org Studies on strawberry plants (Fragaria × ananassa) have shown that the distribution of galloyl phenolic compounds, including simple gallotannins, varies significantly between roots, stems, leaves, flowers, and fruits. oup.com Similarly, research on Sanguisorba species revealed that the content of phenolic compounds differs between the roots, leaves, and flowers, with S. minor generally showing higher concentrations than S. officinalis. nih.gov

The developmental stage of the plant or organ also plays a crucial role. In Geranium sylvaticum, the highest levels of galloylglucoses were found in small, young leaves in May, while the content of more complex ellagitannins increased as the season progressed. acs.org Within the flowers of the same plant, polyphenol content was generally highest during the bud phase. acs.org Furthermore, different genetic resources within the same species can show distinct phenolic profiles. For example, specific tea plant clones have been found to accumulate an abundant amount of 1,4,6-tri-O-galloyl-β-D-glucopyranose, which is less common in other varieties. maxapress.commaxapress.com

Table 2: Variability of Phenolic Compounds in Plant Organs This table is interactive. You can sort and filter the data.

| Plant Species | Organ with High Concentration | Compound Class Mentioned | Reference(s) |

|---|---|---|---|

| Pistacia lentiscus | Leaves | Galloyl derivatives (mono-galloyl glucose) | mdpi.comcellmolbiol.org |

| Sanguisorba minor | Leaves | Total Phenolic Compounds | nih.gov |

| Sanguisorba officinalis | Roots | Total Phenolic Compounds | nih.gov |

| Geranium sylvaticum | Young Leaves (in May) | Galloylglucoses | acs.org |

| Geranium sylvaticum | Flower Buds | Polyphenols | acs.org |

| Fragaria × ananassa (Strawberry) | Varies by organ | Galloyl phenolic compounds | oup.com |

Enzymatic Pathways for Galloyl-D-Glucose Formation

The formation of galloyl-D-glucose esters is a stepwise process catalyzed by specific enzymes that ensure the precise addition of galloyl groups to a glucose core. researchgate.netnih.gov

The biosynthetic journey to gallotannins begins with the formation of 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. utu.fifrontiersin.orgwikipedia.org This reaction is the foundational step, creating the first galloylglucose ester. wikipedia.org It involves the esterification of gallic acid with an activated glucose donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). nih.govutu.fifrontiersin.org The enzyme UDP-glucose:gallate β-D-glucosyltransferase, found in plants like oak, catalyzes this transfer, yielding β-glucogallin and UDP. wikipedia.orgebi.ac.ukqmul.ac.uk This initial product, β-glucogallin, serves not only as the first intermediate in the pathway but also as the primary acyl donor for subsequent galloylation steps. nih.govnih.govfrontiersin.org Free gallic acid is generally only utilized in this first reaction. utu.fi

The critical initial esterification of gallic acid is catalyzed by enzymes from the UDP-glycosyltransferase (UGT) superfamily, specifically members of the UGT84 family. researchgate.netoup.commdpi.comacs.org These enzymes facilitate the transfer of a glycosyl group from an activated UDP-sugar to an acceptor molecule, in this case, transferring glucose to gallic acid. researchgate.netresearchgate.netmdpi.com The reaction mediated by UGTs is considered the gateway to the biosynthesis of all hydrolyzable tannins. oup.comresearchgate.net Enzymes such as gallate 1-β-glucosyltransferase (EC 2.4.1.136) have been identified in various plants, including oak (Quercus robur) and strawberry (Fragaria x ananassa), confirming their central role in producing β-glucogallin. qmul.ac.ukoup.com While these enzymes can show some promiscuity with other phenolic acids, their activity is essential for initiating the gallotannin pathway. qmul.ac.ukoup.com

Following the synthesis of β-glucogallin, further galloylation of the glucose core occurs in a strictly regulated, position-specific sequence. nih.govresearchgate.netutu.fi This metabolic sequence ensures the methodical construction of progressively more complex galloylglucose esters, culminating in pentagalloylglucose (B1669849) (PGG). nih.govfrontiersin.org The galloyl groups are added in a defined order, with 2-O-galloylation being a key step in the sequence. researchgate.netutu.fi The established metabolic pathway is as follows:

1-O-galloyl-β-D-glucose (β-glucogallin) is formed first. frontiersin.org

A second galloyl group is added to the 6-position, forming 1,6-di-O-galloyl-β-D-glucose . researchgate.netfrontiersin.org

The next galloylation occurs at the 2-position, yielding 1,2,6-tri-O-galloyl-β-D-glucose . researchgate.netfrontiersin.org

A fourth galloyl group is attached at the 3-position, resulting in 1,2,3,6-tetra-O-galloyl-β-D-glucose . nih.govfrontiersin.org

The final galloylation takes place at the 4-position to produce 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . nih.govfrontiersin.org

This precise order is dictated by a series of distinct galloyltransferase enzymes, each specific to a particular position on the glucose acceptor. oup.com

Table 1: Sequential Galloylation of Glucose

| Step | Acyl Acceptor | Product | Enzyme Family |

|---|---|---|---|

| 1 | D-Glucose (via UDP-Glucose) | 1-O-galloyl-β-D-glucose (β-Glucogallin) | UDP-Glycosyltransferase (UGT) |

| 2 | 1-O-galloyl-β-D-glucose | 1,6-di-O-galloyl-β-D-glucose | Galloyltransferase |

| 3 | 1,6-di-O-galloyl-β-D-glucose | 1,2,6-tri-O-galloyl-β-D-glucose | Galloyltransferase |

| 4 | 1,2,6-tri-O-galloyl-β-D-glucose | 1,2,3,6-tetra-O-galloyl-β-D-glucose | Galloyltransferase |

Role of UDP-Glycosyltransferases (UGTs) in Galloylglucose Synthesis

Acyl Donor and Acceptor Roles in Galloyltransferase Reactions

In the biosynthesis of gallotannins, the roles of acyl donor and acceptor are critical for the chain-elongation process. While UDP-glucose serves as the initial glucose donor, the subsequent galloylation reactions rely on a different mechanism known as transesterification. researchgate.netoup.com In these reactions, β-glucogallin (1-O-galloyl-β-D-glucose) plays a crucial dual role, functioning as both the galloyl group (acyl) donor and as an acyl acceptor. nih.govfrontiersin.orgqmul.ac.uk

For example, in the formation of 1,6-di-O-galloyl-β-D-glucose, one molecule of β-glucogallin acts as the acceptor while a second molecule of β-glucogallin donates its galloyl group, releasing D-glucose as a byproduct. utu.fiwikipedia.orggenome.jp This reaction is catalyzed by the enzyme β-glucogallin O-galloyltransferase (EC 2.3.1.90). qmul.ac.ukwikipedia.orggenome.jp As the chain extends, the newly formed digalloylglucose and trigalloylglucose can then act as acceptors for further galloylation, with β-glucogallin continuing to serve as the principal acyl donor. nih.govutu.fiqmul.ac.uk This reliance on an activated glucose ester like β-glucogallin, rather than acyl-CoA, is a characteristic feature of this metabolic pathway. pnas.org

Enzymatic Transformation of Galloyl Glucoses to Higher Gallotannins (e.g., Hexagalloylglucose, Ellagitannins)

The molecule 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) is a pivotal branch point in tannin biosynthesis, serving as the direct precursor for both more complex gallotannins and for ellagitannins. nih.govnih.govwikipedia.org

Formation of Higher Gallotannins: To form gallotannins with more than five galloyl units, such as hexagalloylglucose or heptagalloylglucose, further galloylation occurs. nih.govnih.gov These reactions involve the formation of depside bonds, where a galloyl group is esterified to one of the phenolic hydroxyl groups of a galloyl residue already attached to the glucose core. frontiersin.org Enzymes from sumac leaves, for instance, catalyze the β-glucogallin-dependent galloylation of PGG to create these larger, more complex gallotannins. nih.gov

Formation of Ellagitannins: Ellagitannins are formed from PGG through an intramolecular oxidative coupling reaction between two adjacent galloyl groups (e.g., at the C-2/C-3 or C-4/C-6 positions) on the glucose core. researchgate.netmdpi.comnih.gov This process, catalyzed by laccase-like phenol (B47542) oxidase enzymes, forms a hexahydroxydiphenoyl (HHDP) bridge. nih.govmdpi.com The resulting compounds, such as tellimagrandin II, are the foundational structures of the ellagitannin family. nih.gov Further oxidation can lead to the formation of dimeric ellagitannins. nih.gov

Chemical Synthesis and Derivatization Strategies for 2 Galloyl D Glucose and Analogues

Methods for Synthesis of Mono-Galloyl Glucoses

The synthesis of mono-galloyl glucoses, where a single galloyl moiety is attached to the glucose core, can be achieved through both enzymatic and chemical routes. In nature, the biosynthesis of these compounds is highly regulated. The initial step involves the esterification of gallic acid and UDP-glucose to form β-glucogallin (1-O-galloyl-β-D-glucose), a key intermediate in the synthesis of all hydrolyzable tannins. nih.govutu.fi This reaction is catalyzed by specific enzymes that ensure the galloylation occurs exclusively at the C-1 position. nih.govwikipedia.org Subsequent enzymatic steps can then transfer galloyl groups to other positions on the glucose core. utu.fifrontiersin.org

Chemical synthesis provides a more versatile, albeit challenging, approach to access various mono-galloyl glucose isomers that may be rare or absent in nature. The primary method is the direct esterification of D-glucose with gallic acid or an activated derivative. However, due to the five hydroxyl groups (at C-1, C-2, C-3, C-4, and C-6) having similar reactivity, direct esterification without protecting groups typically results in a complex mixture of mono-, di-, and poly-galloylated products with poor regioselectivity. To overcome this, chemists employ protecting group strategies, where all but the target hydroxyl group are chemically blocked. For instance, by using specific protecting groups to mask the hydroxyls at C-1, C-3, C-4, and C-6, the C-2 hydroxyl can be left available for selective esterification with a galloyl donor. After the reaction, the protecting groups are removed to yield the desired 2-O-galloyl-D-glucose. researchgate.net

Synthesis of Specific Galloyl Glucoside Isomers and Anomers

Achieving high specificity for a particular isomer and anomer is a central goal in the chemical synthesis of galloyl glucosides. The synthesis of compounds like 1,6-di-O-galloyl-β-D-glucopyranose or 1,2-di-O-galloyl-β-D-glucopyranose showcases the complexity involved. mdpi.com A common strategy begins with commercially available D-glucose and gallic acid. mdpi.com The hydroxyl groups of gallic acid are typically protected, for example as benzyl (B1604629) ethers, to prevent self-polymerization and unwanted side reactions, forming a derivative like 3,4,5-tri-O-benzylgalloyl chloride (BnG-Cl). mdpi.comnih.gov

The glucose core is then selectively protected. For example, to synthesize di- and tri-O-galloyl glucosides, 4,6-O-benzylidene acetal (B89532) protection can be used to block the C-4 and C-6 hydroxyls, leaving C-1, C-2, and C-3 available for reaction. mdpi.com Subsequent reaction with the protected galloyl chloride in a solvent like pyridine (B92270) can lead to a mixture of esterified products, which can then be separated and deprotected (e.g., via hydrogenation with a palladium catalyst) to yield the pure isomers. mdpi.comnih.gov

Controlling the anomeric configuration (α vs. β) at the C-1 position is another critical challenge. The anomeric selectivity of the esterification reaction between D-glucopyranose and gallic acid is highly dependent on reaction conditions. nih.gov It has been demonstrated that by using specific solvents and carefully controlling the reaction to minimize the rate of mutarotation (the interconversion of α and β anomers in solution), highly selective transformations are possible. nih.gov For example, starting with pure α-D-glucopyranose can lead to a predominantly α-galloylated product, while starting with β-D-glucopyranose favors the β-anomer. nih.gov The choice of solvent can also significantly influence the α:β selectivity; acetonitrile (B52724) has been shown to favor high anomeric selectivity. frontiersin.org

Table 1: Synthetic Strategies for Specific Galloyl Glucoside Isomers This table is interactive. Click on the headers to sort.

| Target Compound | Starting Material | Key Strategy | Reference |

|---|---|---|---|

| 1,2-di-O-galloyl-β-D-glucopyranose | 4,6-O-benzylidene-D-glucose | Reaction with protected galloyl chloride, followed by separation and deprotection. | mdpi.com |

| 1,6-di-O-galloyl-β-D-glucopyranose | 2,3-di-O-benzyl-D-glucopyranose | Acid-catalyzed hydrolysis of a protected precursor followed by selective galloylation and deprotection. | mdpi.com |

| Methyl 3,6-di-O-galloyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Hydrolysis to expose C-4 and C-6 hydroxyls, followed by galloylation and deprotection. | nih.gov |

Stereoselective Preparation Techniques for Galloyl-D-Glucose Derivatives

Stereoselectivity is paramount in synthesizing biologically active molecules, as the spatial arrangement of functional groups often dictates the interaction with biological targets. In galloyl-D-glucose synthesis, this primarily refers to controlling the anomeric stereocenter. As mentioned, one effective technique is to start with an anomerically pure form of glucose (either α or β) and perform the esterification under kinetic control, where the reaction is faster than the equilibration of the anomers. nih.gov

Another advanced technique involves the metalation of a protected glucose derivative. For example, treating 2,3,4,6-tetra-O-benzyl-D-glucopyranose with n-butyllithium creates a metalated intermediate. The stereochemical outcome of the subsequent acylation with a galloyl chloride can be directed by the choice of solvent. Reaction in tetrahydrofuran (B95107) tends to produce the α-anomer, while reaction in anhydrous benzene (B151609) favors the β-anomer, providing a high-yield pathway to pure anomeric esters. google.com

Furthermore, catalyst-controlled site-selective acylation has emerged as a powerful tool. This strategy allows for the introduction of a galloyl group into an inherently less reactive hydroxyl position on an unprotected glucose molecule, providing a more efficient synthesis by avoiding multiple protection-deprotection steps. acs.orgacs.org Such methods are crucial for the streamlined synthesis of complex natural products like ellagitannins, which are derived from galloyl glucose precursors. acs.orgacs.org

Preparation of Higher Galloyl Glucosides (e.g., Penta-O-galloyl-D-glucose) from Precursors

Higher galloyl glucosides, such as the widely studied 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG), are key precursors to more complex tannins. wikipedia.orgnih.gov Their preparation can be approached in several ways.

A common semi-synthetic method utilizes commercially available tannic acid, which is a mixture of higher galloyl glucoses. nih.govmdpi.com PGG can be obtained from tannic acid through a process called methanolysis. nih.govgoogle.comprepchem.com This involves heating tannic acid in a buffered methanol (B129727) solution, which selectively cleaves some of the ester bonds, yielding PGG that can then be purified by chromatography. google.comprepchem.com

Total chemical synthesis offers a more controlled route to PGG and its specific anomers. A typical two-step synthesis involves the complete esterification of β-D-glucopyranose with a protected gallic acid derivative, such as 3,4,5-tribenzyloxybenzoic acid, in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This forms a fully protected PGG intermediate. The second step is a catalytic debenzylation using hydrogen gas and a palladium catalyst (e.g., Pd(OH)₂/C) to remove the benzyl protecting groups and afford the final PGG product. nih.gov During the initial esterification, epimerization at the C-1 position often occurs, leading to a mixture of α and β anomers that can be separated by chromatography. nih.gov

Table 2: Comparison of Synthesis Methods for Penta-O-galloyl-D-glucose (PGG) This table is interactive. Click on the headers to sort.

| Method | Precursor(s) | Key Reaction | Advantage | Reference |

|---|---|---|---|---|

| Methanolysis | Tannic acid | Partial hydrolysis in buffered methanol | Utilizes abundant, inexpensive starting material | mdpi.comgoogle.comprepchem.com |

| Total Synthesis | β-D-glucopyranose, Protected gallic acid | DCC-mediated esterification, followed by catalytic hydrogenation | High purity, allows access to specific anomers (α and β) | nih.govnih.gov |

| Radiolabeled Synthesis | [U-¹⁴C] D-glucopyranose, Protected gallic acid | Esterification followed by deprotection | Produces radiolabeled PGG for metabolic studies | nih.govresearchgate.net |

Synthetic Modifications and Analog Design for Structure-Activity Relationship Studies

Synthetic chemistry allows for the systematic modification of the 2-galloyl-D-glucose structure to probe which chemical features are essential for its biological activity—a process known as structure-activity relationship (SAR) studies. By creating a series of analogues and testing their efficacy, researchers can develop more potent or selective compounds.

SAR studies on penta-O-galloyl-D-glucose (PGG) as an antidiabetic agent have revealed critical structural requirements. Research indicates that both the glucose core and the galloyl groups are crucial for activity. nih.govacs.org The glucose appears to act as an optimal scaffold, presenting the galloyl groups in the correct spatial orientation to interact with biological targets like the insulin (B600854) receptor. nih.govacs.org Studies showed that the galloyl groups at positions C-1, C-2, C-3, and C-4 are essential for stimulating glucose transport, while the galloyl group at the C-6 position is not. nih.gov This finding led to the synthesis of analogues like 6-deoxytetra-O-galloyl-α-D-glucopyranose, which was also active. nih.gov

Further modifications at the C-6 position have led to compounds with significantly enhanced activity. For example, a stereoselective synthesis was developed to create 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, which exhibited a much higher glucose transport stimulatory activity than the parent PGG molecule. nih.govresearchgate.net The design of "unnatural" gallotannins, where the glucose core is replaced by other sugars like D-lyxose or D-ribose, represents another strategy to explore the structural requirements for activity and develop novel therapeutic agents. mdpi.com These studies underscore the power of synthetic modification in refining the biological properties of a lead compound.

Analytical Methodologies for Characterization and Quantification of 2 Galloyl D Glucose

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 2-galloyl-D-glucose from complex matrices such as plant extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of galloylglucose compounds. While specific methods for this compound are part of broader analyses of gallotannins, the principles are widely applicable. For instance, the determination of 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG) in various traditional Chinese medicines has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and a 2.5% acetic acid solution. nih.gov Detection is commonly performed at 280 nm. nih.govnih.gov

The separation of various galloylglucose isomers, including di- and tri-galloyl-D-glucose, often employs a C18 stationary phase with a gradient elution system. bvsalud.orgacademicjournals.org A typical mobile phase combines an aqueous solution containing a small percentage of acid (like formic or acetic acid) with an organic solvent such as acetonitrile. bvsalud.orgacademicjournals.org This approach allows for the effective separation of compounds with similar structures based on their polarity.

Table 1: Illustrative HPLC Parameters for Galloylglucose Analysis

| Parameter | Value |

| Column | C18 (e.g., Diamonsil, Zorbax Eclipse) nih.govnih.gov |

| Mobile Phase | Acetonitrile and aqueous acetic acid nih.govnih.gov or formic acid bvsalud.org |

| Detection | UV at 280 nm nih.govnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min nih.govbvsalud.org |

Ultra-Performance Liquid Chromatography coupled with Diode Array Detector and Mass Spectrometry (UPLC-DAD-MS/MS)

For enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is employed. When coupled with a Diode Array Detector (DAD) and tandem Mass Spectrometry (MS/MS), it becomes a powerful tool for both quantification and structural confirmation. This technique has been successfully used to identify various galloylglucose isomers in complex mixtures like tea extracts and cornelian cherry stones. maxapress.comresearchgate.netresearchgate.net

In a typical UPLC-DAD-MS/MS analysis, a sub-2 µm particle column provides rapid and efficient separation. maxapress.com The DAD detector acquires UV spectra across a range of wavelengths (e.g., 200–400 nm), which is characteristic for phenolic compounds, often showing absorbance peaks around 220 nm and 280 nm for galloylglucoses. maxapress.commaxapress.com The mass spectrometer, operating in negative electrospray ionization (ESI) mode, provides mass-to-charge ratio (m/z) data. maxapress.comphcog.com For digalloylglucose, a parent ion [M-H]⁻ would be observed, along with fragment ions corresponding to the loss of galloyl moieties, which helps to confirm the structure. phcog.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

While direct analysis of the intact, non-volatile this compound by GC-MS is not standard, this technique is invaluable for analyzing related metabolites after derivatization. frontiersin.org For instance, in metabolic studies of plants engineered to produce galloylglucoses, GC-MS is used to analyze changes in the levels of related phenolic acids and other primary metabolites. frontiersin.org This involves an extraction, followed by derivatization to make the compounds volatile, and then separation and detection by GC-MS. frontiersin.orgdovepress.com The mass spectra obtained can be compared to libraries for metabolite identification. dovepress.com

Semi-Preparative Chromatography for Purification

To obtain pure this compound for structural elucidation or biological activity studies, semi-preparative chromatography is the method of choice. researchgate.netmaxapress.com This technique uses wider columns and higher flow rates than analytical HPLC to isolate larger quantities of the target compound. maxapress.commdpi.com The process often involves an initial crude extraction followed by purification steps using columns like Sephadex LH-20 or C18. mdpi.com The fractions are monitored by analytical HPLC, and those containing the pure compound are pooled. maxapress.commdpi.com

For example, the purification of a trigalloylglucose involved a YMC-Pack ODS-A C18 semi-preparative column with a gradient elution of acetonitrile and acidified water. maxapress.comresearchgate.netmaxapress.com

Spectroscopic Identification Methods

Once purified, spectroscopic methods are employed to definitively determine the chemical structure of this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound.

¹H-NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments. In galloylglucose derivatives, characteristic signals include aromatic protons from the galloyl moiety (typically singlets around δ 7.0 ppm) and signals for the glucose protons in the δ 3.0-6.0 ppm range. cdnsciencepub.comresearchgate.net The position of the galloyl group on the glucose core is determined by the downfield shift of the corresponding glucose proton. For this compound, the H-2 proton of the glucose unit would show a significant downfield shift compared to unsubstituted glucose.

¹³C-NMR (Carbon-13 NMR) reveals the number of different carbon atoms in the molecule. The spectrum will show signals for the glucose carbons, the aromatic carbons of the galloyl group, and the carbonyl carbon of the ester linkage. maxapress.comekb.eg

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. researchgate.netmaxapress.com COSY identifies proton-proton couplings within the glucose ring, while HMQC/HSQC correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range couplings, such as the correlation between the anomeric proton (H-1) of glucose and the carbonyl carbon of the galloyl group, confirming the ester linkage. uqac.ca

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Galloylglucose Derivatives

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Galloyl Aromatic Protons (H-2', H-6') | ~7.0 (s) cdnsciencepub.comresearchgate.net | ~109 ekb.eg |

| Glucose Protons (H-1 to H-6) | 3.0 - 6.0 cdnsciencepub.com | 60 - 95 ekb.eg |

| Galloyl Carbonyl Carbon | - | ~165-167 ekb.eg |

| Galloyl Aromatic Carbons | - | 109 - 146 ekb.eg |

Through the combined application of these chromatographic and spectroscopic techniques, the unequivocal identification, quantification, and structural confirmation of this compound can be achieved with high precision and accuracy.

Mass Spectrometry (MS/MS, QTOF-MS) for Fragmentation Analysis and Metabolite Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation and characterization of this compound and its isomers. Techniques such as tandem mass spectrometry (MS/MS) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution and accurate mass measurements, enabling detailed fragmentation analysis.

In negative ion mode electrospray ionization (ESI-), galloyl glucoses typically exhibit a clear deprotonated molecular ion [M-H]⁻. For a mono-galloyl glucose like this compound, the molecular ion peak is observed at an m/z of 331. researchgate.net The fragmentation pattern is characterized by the sequential loss of the glucose moiety and parts of the galloyl group. A proposed fragmentation pathway for galloyl glucose shows key product ions at m/z 169, which corresponds to the deprotonated gallic acid moiety, and m/z 125, resulting from the subsequent loss of a carboxyl group (CO₂) from the gallic acid fragment. researchgate.net Further fragment ions at m/z 313, 271, and 211 have also been reported. researchgate.net

For more complex galloyl glucoses, the fragmentation patterns involve the characteristic loss of galloyl residues (152 Da) and gallic acid (170 Da). mdpi.com For instance, the analysis of 1,2-di-O-galloyl-D-glucose (C₂₀H₂₀O₁₄) shows a deprotonated molecule [M-H]⁻ at m/z 483.0775. Its MS/MS spectrum reveals major fragment ions at m/z 331.0665, corresponding to the loss of a galloyl group (-C₇H₄O₄), and m/z 169.0137, which represents the gallic acid ion. phcog.com Similarly, a trigalloylglucose isomer (m/z 635.10) was found to generate daughter ions at m/z 483.08 ([M-galloyl-H]⁻), 465.08 ([M-gallic acid-H]⁻), and 313.02 ([M-gallic acid-galloyl-H]⁻). maxapress.commaxapress.com

QTOF-MS provides high mass accuracy, allowing for the determination of the elemental composition of both the parent ion and its fragments, which is crucial for identifying unknown metabolites. phcog.com This technique is instrumental in metabolite characterization studies, where compounds like this compound may be identified as metabolites of more complex polyphenols, such as penta-O-galloyl-β-D-glucose (PGG). tiprpress.comresearchgate.net Studies have shown that PGG can be metabolized in vivo, leading to the formation of smaller gallotannins, including trigalloyl-glucose, and ultimately gallic acid, which then undergoes further biotransformation. researchgate.net

Table 1: Characteristic Mass Spectrometry Fragmentation of Galloyl Glucoses in Negative Ion Mode

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragment Ions |

|---|---|---|---|

| Mono-galloyl-D-glucose | 331 | 169, 125 | [Gallic acid - H]⁻, [Gallic acid - H - CO₂]⁻ |

| 1,2-di-O-galloyl-D-glucose | 483.0775 | 331.0665, 169.0137 | [M - H - Galloyl]⁻, [Gallic acid - H]⁻ |

| Trigalloylglucose | 635.10 | 483.08, 465.08, 313.02 | [M - H - Galloyl]⁻, [M - H - Gallic Acid]⁻, [M - H - Gallic Acid - Galloyl]⁻ |

UV/Vis Spectroscopy for Detection and Characterization

UV/Vis spectroscopy is a fundamental analytical technique used for the detection and preliminary characterization of this compound in solution. The presence of the galloyl moiety, which is the ester of gallic acid and glucose, confers distinct spectrophotometric properties to the molecule.

The UV spectrum of galloyl glucoses is primarily dictated by the electronic transitions within the galloyl group. Typically, these compounds exhibit two major absorption maxima. The first, more intense peak is observed in the shorter wavelength UV region, around 220 nm. A second, characteristic absorption band appears at approximately 278-280 nm. maxapress.commaxapress.com These absorption characteristics are consistent with the phenolic nature of the galloyl group.

This spectroscopic signature is highly useful for the detection of this compound in complex mixtures, such as plant extracts, when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). In an HPLC system equipped with a Diode Array Detector (DAD) or a UV/Vis detector, the characteristic dual-wavelength absorption profile allows for the tentative identification and selective quantification of galloyl glucoses. maxapress.com While UV/Vis spectroscopy is not sufficient for unambiguous structural identification on its own, it serves as a rapid and non-destructive method for detection and is a crucial component of broader analytical workflows.

Table 2: UV/Vis Absorption Maxima for Galloyl Glucoses

| Compound Class | Typical λmax 1 (nm) | Typical λmax 2 (nm) |

|---|

| Galloyl Glucoses | ~221 | ~278-280 |

Quantitative Analysis and Method Validation

Accurate quantification of this compound requires the development and validation of robust analytical methods, most commonly based on High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. The validation process typically assesses specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A typical quantitative method involves chromatographic separation on a C18 column with a gradient elution system, often using a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). bvsalud.orgresearchgate.net Detection is commonly performed at the UV absorption maximum of the galloyl group, around 270-280 nm. bvsalud.org

Validation parameters from studies on similar gallotannins provide a benchmark for the expected performance of a method for this compound.

Linearity: The method should demonstrate a linear relationship between the detector response (peak area) and the concentration of the analyte over a specified range. A high correlation coefficient (R²) value, typically ≥0.999, is expected. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. For gallotannins like pentagalloylglucose (B1669849), reported LOD and LOQ values can be as low as 0.92 µg/mL and 2.78 µg/mL, respectively, indicating high sensitivity. researchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix. Recoveries for gallotannin analysis are generally expected to be within the range of 98-105%. bvsalud.orgresearchgate.net

Precision: Precision is assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD). For both intra-day (repeatability) and inter-day (intermediate precision) analyses, the RSD values should typically be low, often below 3-5%. bvsalud.org

Specificity: Specificity is the ability of the method to distinguish the analyte from other components in the sample. It is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank or placebo sample and by assessing peak purity with a DAD detector. scispace.com

The successful validation of such an HPLC method provides a reliable tool for the quality control of raw materials and for the quantitative determination of this compound in various samples.

Table 3: Typical HPLC Method Validation Parameters for Quantitative Analysis of Galloyl Glucoses

| Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (R²) | ≥ 0.997 |

| Limit of Detection (LOD) | Analyte-specific (e.g., ~0.5-1.0 µg/mL) |

| Limit of Quantitation (LOQ) | Analyte-specific (e.g., ~1.0-2.8 µg/mL) |

| Accuracy (Recovery) | 98% - 105% |

| Precision (RSD) | < 5% |

Mechanistic Investigations of 2 Galloyl D Glucose and Its Derivatives in Biological Systems

Structure-Activity Relationships (SAR) in Enzyme Modulation

The biological activity of galloyl-D-glucose derivatives is profoundly influenced by their structure, particularly the number and placement of galloyl groups on the glucose core. These structural variations dictate the compound's ability to interact with and modulate the function of various enzymes.

Mono-galloyl glucose compounds have been identified as potent inhibitors of Poly(ADP-ribose) glycohydrolase (PARG), an enzyme crucial for regulating cellular processes by degrading poly(ADP-ribose) polymers. nih.govnih.gov A structure-activity relationship study revealed that mono-galloyl glucose derivatives exhibit inhibitory activities comparable to ADP-(hydroxymethyl)pyrrolidinediol (ADP-HPD), one of the most potent PARG inhibitors known. nih.govnih.govacs.org

In comparative analyses, 2-galloyl-O-methyl-α,β-D-glucose demonstrated significant PARG inhibition. nih.gov At a concentration of 10 µM, it, along with 3-galloyl-α,β-D-glucose and 3-galloyl-O-methyl-α,β-D-glucose, inhibited PARG activity by approximately 65%. nih.gov In contrast, gallic acid and its more lipophilic derivative, methyl-gallate, showed no effect on the enzyme's activity. nih.gov This highlights the necessity of the galloyl group being esterified to the glucose core for effective PARG inhibition. Furthermore, studies confirm that the degree of PARG inhibition by gallotannins increases with the number of galloyl groups, suggesting a specific structure-activity relationship. mdpi.com

| Compound | Concentration (µM) | PARG Inhibition (%) | Source(s) |

| 2-Galloyl-O-methyl-α,β-D-glucose | 10 | ~65 | nih.gov |

| 3-Galloyl-α,β-D-glucose | 10 | ~65 | nih.gov |

| 3-Galloyl-O-methyl-α,β-D-glucose | 10 | ~65 | nih.gov |

| Gallic acid | 100 | No effect | nih.govmdpi.com |

| Methyl-gallate | 100 | No effect | nih.gov |

Derivatives of 2-galloyl-D-glucose, particularly those with a higher number of galloyl moieties like penta-O-galloyl-β-D-glucose (PGG), have been shown to inhibit a wide array of enzymes implicated in various physiological and pathological processes.

α-glucosidase: Gallotannins are recognized for their α-glucosidase inhibitory activity. jst.go.jp Studies show that the inhibitory potency is generally proportional to the number of galloyl units. jst.go.jp PGG has demonstrated the highest inhibitory activity against rat intestinal α-glucosidase among a range of tested gallotannin derivatives. jst.go.jp The presence of a galloyl moiety is a key structural feature for this inhibitory action. mdpi.comuq.edu.au

COX-2 and iNOS: PGG, a major constituent of Paeonia lactiflora, potently inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) activity in murine macrophage cells. nih.govkoreascience.kr In a comparative study, PGG was the most effective inhibitor of both iNOS (IC50 ≈ 18 µg/mL) and COX-2 (IC50 ≈ 8 µg/mL for PGE₂ production) among related compounds like EGCG and gallic acid. nih.govkoreascience.kr This suggests that the complex galloylated glucose structure is superior to simpler gallic acid derivatives for this anti-inflammatory action. nih.gov Similarly, Quercetin 3-O-β-(“2”-galloyl)-glucopyranoside (Q32G) has been shown to decrease the cellular protein levels of both COX-2 and iNOS in stimulated macrophages. researchgate.net

HIV Integrase and HCV Protease: Galloyl glucose derivatives have shown potential as antiviral agents. 1,2,3,6-Tetragalloylglucose is known to inhibit HIV integrase and reverse transcriptase, as well as HCV protease. medchemexpress.com PGG has also been reported to inhibit HIV-1 integrase and the NS3 protease of HCV. nih.govnih.gov

Angiotensin-Converting Enzyme (ACE): Studies on related galloylated compounds, such as catechins, indicate that the galloyl moiety plays a crucial role in ACE inhibition. Galloylated catechins like epigallocatechin gallate (EGCg) exhibit significantly more potent ACE inhibitory activity than their non-galloylated counterparts. jst.go.jp This suggests that the presence of the galloyl ester at the 3-position is a key determinant for this activity. jst.go.jp

| Enzyme | Inhibitor | Finding/IC50 | Source(s) |

| α-glucosidase | Penta-O-galloyl-β-D-glucose (PGG) | Highest activity among tested gallotannins (IC50 = 0.336 μM) | jst.go.jp |

| COX-2 | Penta-O-galloyl-β-D-glucose (PGG) | Potent inhibition (IC50 ≈ 8 µg/mL) | nih.govkoreascience.kr |

| iNOS | Penta-O-galloyl-β-D-glucose (PGG) | Potent inhibition (IC50 ≈ 18 µg/mL) | nih.govkoreascience.kr |

| HIV Integrase | 1,2,3,6-Tetragalloylglucose | Inhibits enzyme activity | medchemexpress.com |

| HCV Protease | 1,2,3,6-Tetragalloylglucose | Inhibits enzyme activity | medchemexpress.com |

The number and spatial orientation of galloyl groups are critical determinants of the biological efficacy of galloyl-D-glucose derivatives. acs.orgresearchgate.net

For α-amylase inhibition, a competitive mechanism is observed, and the inhibitory effect increases with the number of free galloyl moieties. researchgate.net This is attributed to the formation of additional hydrogen bonds and π-π stacking interactions between the galloyl groups and amino acid residues at the enzyme's active site. researchgate.net Similarly, antioxidant activity is directly proportional to the number of galloyl units. jst.go.jp

In the context of stimulating glucose transport, both the glucose core and the galloyl groups are essential. acs.orgresearchgate.net The glucose appears to act as a scaffold, presenting the galloyl groups in the correct spatial orientation for interaction with the insulin (B600854) receptor. acs.orgresearchgate.net For the α-anomer of PGG, the galloyl groups at positions 1, 2, 3, and 4 are critical for activity, while the group at position 6 is not essential. acs.orgresearchgate.net In contrast, for the β-PGG anomer, all five galloyl groups appear to be necessary for full activity. researchgate.net This demonstrates that not only the number but also the specific linkage position of the galloyl groups significantly impacts the compound's mechanistic action.

Inhibition of Other Enzymes (e.g., Cathepsin C, α-glucosidase, COX-2, iNOS, HIV integrase, HCV protease, elastase, hyaluronidase, protein phosphatases, angiotensin-converting enzyme)

Molecular and Cellular Interaction Studies

This compound and its derivatives exert their biological effects by interacting with specific cellular components, including membrane receptors and intracellular signaling proteins, thereby modulating critical cellular pathways.

Insulin Receptor (IR): Penta-O-galloyl-D-glucopyranose (PGG) has been extensively studied as an insulin mimetic that binds directly to the insulin receptor (IR). acs.orgmdpi.comnih.gov Receptor binding studies show that α-PGG binds to the α-subunit of the IR at a site distinct from that of insulin. nih.govnih.gov This binding activates the receptor's tyrosine kinase domain, initiating the downstream insulin signaling cascade. nih.govnih.gov The interaction is potent enough to stimulate glucose transport in adipocytes and improve glucose tolerance in animal models. mdpi.comnih.gov

VEGF Receptor: While direct binding studies are less common, the functional effects of PGG suggest interaction with the Vascular Endothelial Growth Factor (VEGF) signaling axis. PGG has been shown to block endothelial cell growth and tube formation by inhibiting VEGF-induced signaling pathways, implying an upstream interaction that may involve the VEGF receptor. mdpi.com

Glucose Transport in Adipocytes: As a consequence of its binding to the insulin receptor, PGG and its derivatives stimulate glucose transport in adipocytes. acs.orgmdpi.comresearchgate.net This action is mediated through the canonical insulin signaling pathway. The binding of PGG to the IR leads to the phosphorylation and activation of insulin receptor substrate-1 (IRS-1) and the subsequent activation of phosphatidylinositol 3-kinase (PI3K) and Akt. nih.govnih.govresearchgate.net Activated Akt promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake into the cell. nih.govnih.gov

NF-κB, JNK: PGG is a potent modulator of inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. mdpi.comtandfonline.comnih.gov This inhibition can occur by preventing the nuclear translocation of NF-κB. mdpi.com In some cellular contexts, PGG's inhibitory effect on NF-κB is linked to the suppression of upstream kinases, including c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.comresearchgate.net PGG has been found to reduce the activation of NF-κB and MAPK signaling pathways by directly interacting with the MyD88 adaptor protein. nih.gov

p53, Bcl-2, and Mitochondrial Respiration: In cancer cells, galloyl glucose derivatives can induce apoptosis by modulating key cell death pathways. 1,2,3,6-tetra-O-galloyl-β-D-glucose has been shown to up-regulate the expression of the tumor suppressor protein p53. plos.org This activation of the p53 pathway can lead to an increase in the expression of pro-apoptotic proteins like PUMA and BAX, and a decrease in the anti-apoptotic protein Bcl-2. plos.orgfrontiersin.orgfoodandnutritionresearch.net The resulting increase in the BAX/Bcl-2 ratio enhances mitochondrial outer membrane permeability, leading to the release of cytochrome c. plos.orgfrontiersin.org This event activates caspase-9 and caspase-3, executing the apoptotic program. plos.org The process is also associated with a decrease in the mitochondrial membrane potential. plos.org

Interactions with Biomacromolecules (e.g., Cellulose, Collagen, Proteins)

The interaction of gallotannins, such as this compound and its more complex analogue 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), with various biomacromolecules is a key aspect of their biological activity. These interactions are primarily driven by a combination of hydrogen bonding and hydrophobic associations. researchgate.net

Proteins: Gallotannins exhibit a strong affinity for proteins, a characteristic that underlies their traditional use in tanning leather. This interaction can lead to the precipitation of proteins. researchgate.netwikipedia.org The galloyl groups within the gallotannin structure are identified as hydrophobic sites that can interact with the aliphatic side chains of amino acids. researchgate.net Studies have shown that PGG has a stronger binding affinity for proteins like histone, bovine serum albumin (BSA), casein, and gelatin compared to gallotannins with fewer galloyl groups. researchgate.net This binding can have significant physiological consequences. For instance, PGG can precipitate human salivary α-amylase. wikipedia.org The interaction with proteins is not solely hydrophobic; hydrogen bonding also plays a predominant role. researchgate.net Furthermore, PGG has been shown to protect the structure of proteins like BSA from glycation-induced conformational changes, thereby preserving their biophysical properties. nih.gov

Collagen: The interaction between tannins and collagen is fundamental to the process of leather production, where tannins crosslink collagen fibers, making the resulting material more resistant to water, temperature, and microbial degradation. fernandroe.com PGG, in particular, has been shown to stabilize elastin (B1584352) and collagen in vascular tissues. wikipedia.org It helps in restoring the biomechanical properties of the arterial extracellular matrix (ECM). wikipedia.org Research on rabbit articular chondrocytes revealed that PGG can significantly induce the expression of type II collagen. ptfarm.plnih.gov This effect is dose-dependent and highlights the potential of PGG in influencing connective tissue integrity. ptfarm.pl The affinity of tannins for proline-rich proteins like collagen is a key factor in these interactions. nih.gov

Cellulose: While the provided information focuses heavily on interactions with proteins and collagen, the general principles of tannin-biomacromolecule interactions suggest that hydrogen bonding would be the predominant force in any interaction with cellulose, a polysaccharide rich in hydroxyl groups.

Mechanisms of Action in Cellular Stress Response Models

Antioxidant Mechanisms (e.g., Radical Scavenging, Induction of Heme Oxygenase-1, Reduction of Intracellular ROS, Protection against Oxidative Damage)

This compound and its derivatives, particularly PGG, exhibit potent antioxidant activities through multiple mechanisms. These compounds are recognized for their ability to counteract oxidative stress, a key factor in cellular damage and the progression of various diseases. tandfonline.commdpi.com

Radical Scavenging: The polyphenolic structure of galloyl glucose derivatives, rich in galloyl groups, endows them with powerful radical-scavenging properties. tandfonline.comcaringsunshine.com These molecules can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby stabilizing unpaired electrons. caringsunshine.com PGG has been shown to effectively quench the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical in a dose-dependent manner. tandfonline.comresearchgate.net The presence of multiple galloyl groups, each containing catechol structures with electron-donating properties, is crucial for this potent activity. tandfonline.com In fact, the radical scavenging ability of PGG is considered superior to that of well-known antioxidants like vitamin E. tandfonline.com

Induction of Heme Oxygenase-1 (HO-1): Beyond direct radical scavenging, PGG acts as an indirect antioxidant by inducing the expression of cytoprotective enzymes, most notably heme oxygenase-1 (HO-1). biomolther.orgsemanticscholar.orgnih.gov HO-1 is a critical enzyme in the cellular defense against oxidative stress. wjgnet.com Studies have demonstrated that PGG up-regulates HO-1 expression in various cell lines, including HepG2 and PC12 cells. wjgnet.comnih.govnih.gov This induction of HO-1 confers cytoprotection against oxidative injury. nih.gov The mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant genes. PGG stimulates the translocation of Nrf2 into the nucleus, which in turn initiates the transcription of the HO-1 gene. mdpi.comnih.govnih.gov This process is dependent on the activation of signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways. nih.govnih.gov

Reduction of Intracellular ROS: PGG has been consistently shown to reduce intracellular levels of reactive oxygen species (ROS). tandfonline.commdpi.comresearchgate.netbiomolther.orgsemanticscholar.org In various cellular models, including worms and osteoblasts, PGG treatment effectively decreases the accumulation of ROS induced by stressors like hydrogen peroxide (H₂O₂) or paraquat. mdpi.combiomolther.orgsemanticscholar.org This reduction in intracellular ROS is a direct consequence of both its radical scavenging activity and the up-regulation of antioxidant enzymes. biomolther.orgsemanticscholar.org For instance, in Caenorhabditis elegans, PGG was found to lower intracellular ROS in a dose-dependent manner. biomolther.orgsemanticscholar.org Similarly, in MC3T3-E1 osteoblast cells subjected to oxidative stress, PGG significantly attenuated ROS levels. mdpi.comnih.gov

Protection against Oxidative Damage: The culmination of these antioxidant mechanisms is the protection of cells and macromolecules from oxidative damage. PGG has been shown to inhibit lipid peroxidation, a key process in cell membrane damage induced by oxidative stress. tandfonline.comresearchgate.net By recovering the activities of cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, PGG helps to mitigate the damaging effects of ROS. researchgate.net This protection extends to cellular structures and functions. For example, PGG has been observed to protect against H₂O₂-induced cell damage by preserving mitochondrial membrane potential, reducing DNA fragmentation, and inhibiting apoptosis. researchgate.net In osteoblasts, PGG's ability to scavenge ROS and restore mitochondrial function under oxidative stress conditions leads to decreased apoptosis and enhanced cell viability. mdpi.comnih.gov

Table 1: Antioxidant Mechanisms of this compound Derivatives

| Mechanism | Key Findings | Model System |

|---|---|---|

| Radical Scavenging | Effectively quenches DPPH radicals in a dose-dependent manner. tandfonline.comresearchgate.net Superior to Vitamin E. tandfonline.com | Cell-free assays |

| Induction of Heme Oxygenase-1 (HO-1) | Upregulates HO-1 expression via Nrf2 nuclear translocation. mdpi.comnih.govnih.gov Dependent on ERK and Akt signaling pathways. nih.govnih.gov | HepG2 cells, PC12 cells |

| Reduction of Intracellular ROS | Decreases intracellular ROS accumulation in a dose-dependent manner. mdpi.combiomolther.orgsemanticscholar.org | C. elegans, MC3T3-E1 cells |

| Protection against Oxidative Damage | Inhibits lipid peroxidation and recovers antioxidant enzyme activities (SOD, catalase, glutathione peroxidase). researchgate.net Protects against H₂O₂-induced apoptosis and mitochondrial dysfunction. mdpi.comresearchgate.net | Cell-based assays |

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) are well-documented and are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. tandfonline.comresearchgate.netspandidos-publications.comnih.govnih.gov

PGG has been shown to effectively suppress the release of pro-inflammatory mediators. tandfonline.com In activated BV-2 microglial cells, PGG attenuates the expression of inflammatory cytokines such as murine monocyte chemoattractant protein-5 (MCP-5) and pro-metalloproteinase-9. researchgate.netspandidos-publications.com The underlying mechanism for this effect involves the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.comresearchgate.netspandidos-publications.comnih.govnih.gov

Specifically, PGG can downregulate the expression of genes and proteins that are critical components of these pathways. In lipopolysaccharide/interferon γ-activated BV-2 microglial cells, PGG has been observed to modulate the expression of several genes within the NF-κB pathway, including BIRC3, CHUK, IRAK1, and NFKB1. researchgate.netnih.gov It also affects the MAPK pathway by altering the expression of CDK2 and MYC. researchgate.netnih.gov Western blot analyses have confirmed these findings at the protein level, showing that PGG attenuates the expression of both total and phosphorylated forms of CDK2, CHUK, IRAK1, and NF-κB1. researchgate.netnih.gov By doing so, PGG can regulate the TLR-IRAK-NF-κB signaling axis, which, when dysregulated, can lead to chronic inflammation. researchgate.net

In models of colitis and diabetic nephropathy, PGG has demonstrated its ability to inhibit inflammation by suppressing the MyD88/NF-κB and MyD88/MAPK signaling pathways. nih.gov Furthermore, in diabetic nephropathy rat models, PGG treatment was shown to suppress the activation of the MAPK/NF-κB and ERK/Nrf2/HO-1 signaling pathways, thereby alleviating inflammation and oxidative stress. nih.govnih.gov

Cellular Proliferation and Differentiation Modulation

This compound and its derivatives, particularly PGG, have been shown to exert significant modulatory effects on cellular proliferation and differentiation in various cell types. nih.govmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org

In the context of adipogenesis, PGG has been found to inhibit the differentiation of preadipocytes into mature adipocytes. nih.govmdpi.com Repeated treatment with PGG can reduce cell viability in human mesenchymal stem cells, preadipocytes, and cells undergoing differentiation, primarily by inducing apoptosis. mdpi.com This anti-adipogenic effect suggests a potential role for PGG in managing conditions associated with excess adiposity. nih.govmdpi.com

Conversely, in the context of osteogenesis, PGG has demonstrated a positive influence. In MC3T3-E1 osteoblast-like cells, PGG has been shown to enhance osteogenic differentiation. mdpi.comnih.gov This is evidenced by increased alkaline phosphatase (ALP) expression and activity, key markers of osteoblast maturation. mdpi.comnih.gov

Furthermore, a derivative, 2-O-digalloyl-1,3,4,6-tetra-O-galloyl-β-D-glucose (DTOGG), has been shown to significantly inhibit the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts. nih.govresearchgate.net This inhibition is achieved by downregulating the expression of key regulators of osteoclastogenesis. nih.govresearchgate.net

In cancer cell lines, PGG has been reported to have anti-proliferative effects. frontiersin.org For example, in gastric cancer cells, β-PGG treatment was found to increase the expression of the p53 and p21 proteins, which are involved in cell cycle arrest. frontiersin.org It also promoted apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and downregulating the anti-apoptotic protein BCL-2. frontiersin.org

The modulation of cellular proliferation and differentiation by PGG and its derivatives is often linked to their ability to influence various signal transduction pathways associated with cell survival and growth. mdpi.com

Metabolism and Bio Transformation of Galloyl D Glucose Compounds

In Vitro and In Vivo Metabolic Fate Studies

The metabolic fate of galloyl-D-glucose compounds has been primarily investigated through studies on more complex gallotannins, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which provide insight into the general metabolic pathways applicable to simpler galloyl-D-glucose esters.

In vivo studies in rats administered PGG have been instrumental in elucidating the metabolic cascade. researchgate.nettiprpress.com Following intravenous administration, PGG is first metabolized to its core components, primarily gallic acid. researchgate.nettiprpress.com This initial hydrolysis is a critical step that liberates gallic acid for further metabolic processing. Subsequent analysis of rat biofluids, including urine, feces, and plasma, has identified a series of metabolites. researchgate.nettiprpress.comtandfonline.com For instance, after a single intravenous injection of PGG in rats, researchers identified ten metabolites in urine, five in feces, and two in plasma. researchgate.nettiprpress.com These metabolites were largely related to gallic acid and pyrogallol (B1678534), indicating that the primary metabolic route involves the breakdown of the galloyl glucose ester and subsequent modification of the resulting gallic acid. tandfonline.com

The data from these studies suggest a two-step metabolic process. First, the hydrolysis of the galloyl ester bond occurs, which can happen in the gastrointestinal tract through the action of microbial enzymes or systemically. frontiersin.org Following hydrolysis, the liberated gallic acid enters the liver, where it undergoes extensive phase II metabolism before being excreted. researchgate.nettandfonline.com

Table 1: Summary of PGG Metabolites Identified in Rat Biofluids

| Biofluid | Number of Metabolites Identified | Primary Metabolite Types |

|---|---|---|

| Urine | 10 | Gallic acid-related, Pyrogallol-related |

| Feces | 5 | Gallic acid-related, Pyrogallol-related |

| Plasma | 2 | Gallic acid-related, Pyrogallol-related |

Data derived from studies on 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) in rats. researchgate.nettiprpress.comtandfonline.com

Enzymatic Hydrolysis and Conjugation Pathways

The enzymatic hydrolysis of galloyl-D-glucose compounds is the initial and rate-limiting step in their metabolism. This process is primarily catalyzed by tannase (B8822749) enzymes (tannin acyl hydrolases), which are capable of cleaving the ester and depside bonds within hydrolysable tannins. zamorano.edu This enzymatic action releases glucose and gallic acid. frontiersin.orgzamorano.edu Tannases are produced by various microorganisms, as well as plants, and play a significant role in the degradation of tannins in the environment and within the digestive tracts of animals. frontiersin.orgzamorano.edu

Once gallic acid is liberated from the glucose core, it undergoes extensive phase II conjugation reactions, mainly in the liver. researchgate.nettandfonline.com These reactions increase the water solubility of gallic acid, facilitating its excretion from the body. novapublishers.com The primary conjugation pathways include:

Sulfation: The addition of a sulfonate group to the hydroxyl moieties of gallic acid.

Glucuronidation: The conjugation of glucuronic acid to gallic acid.

Methylation: The addition of a methyl group, often catalyzed by catechol-O-methyltransferase (COMT), leading to the formation of metabolites such as 4-O-methylgallic acid, 3-O-methylgallic acid, and 3,4-O-dimethylgallic acid. novapublishers.com

In rats, the major urinary metabolite of gallic acid is 4-O-methylgallic acid. novapublishers.com Other metabolites, including conjugated and unconjugated pyrogallol and small amounts of conjugated 2-O-methylpyrogallol, have also been detected. novapublishers.com These findings highlight the multi-step enzymatic process that follows the initial hydrolysis of galloyl-D-glucose compounds.

Table 2: Major Conjugation Pathways of Gallic Acid

| Conjugation Pathway | Description | Key Metabolites |

|---|---|---|

| Sulfation | Addition of a sulfonate group | Gallic acid sulfates |

| Glucuronidation | Conjugation with glucuronic acid | Gallic acid glucuronides |

| Methylation | Addition of a methyl group(s) | 4-O-methylgallic acid, 3-O-methylgallic acid, 3,4-O-dimethylgallic acid |

Based on the metabolic fate of gallic acid following the hydrolysis of gallotannins. researchgate.nettandfonline.comnovapublishers.com

Oxidative Transformations

Galloyl-D-glucose compounds, particularly the more complex 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), are precursors in the biosynthesis of a class of tannins known as ellagitannins. wikipedia.orgacs.org This transformation involves the oxidative coupling of two galloyl groups attached to the glucose core to form a hexahydroxydiphenoyl (HHDP) group. acs.orgmdpi.com This intramolecular C-C bond formation is a key step that differentiates ellagitannins from gallotannins. acs.org

Enzymatic studies have identified phenol (B47542) oxidases, such as laccase-type enzymes, that can catalyze this oxidative coupling. nih.gov For example, an enzyme isolated from Tellima grandiflora was shown to oxidize PGG to tellimagrandin II, which is an early intermediate in the biosynthesis of certain ellagitannins. nih.gov The initial product of this oxidative coupling is believed to be a dehydrohexahydroxydiphenoyl (DHHDP) group, which is then subject to further reductive metabolism to yield the stable HHDP esters characteristic of ellagitannins. researchgate.net

The position of the galloyl groups on the glucose molecule can influence the outcome of the oxidative coupling, leading to the vast structural diversity observed among natural ellagitannins. acs.org The glucose core itself can adopt different conformations, which also plays a role in directing the regioselectivity of the coupling reaction. acs.orgresearchgate.net This oxidative transformation represents a significant biosynthetic pathway that diverges from the simple hydrolytic metabolism of galloyl-D-glucose compounds.

Advanced Research Directions and Methodological Innovations

High-Throughput Screening for Novel Galloyl Glucoside Analogues

High-throughput screening (HTS) is a critical methodology for rapidly evaluating large numbers of chemical compounds for specific biological activities. In the context of galloyl glucosides, HTS can accelerate the discovery of novel analogues with enhanced or new therapeutic properties. The process involves the use of automated systems and microplate-based assays to test extensive compound libraries. mdpi.comresearchgate.net

Researchers are applying HTS to screen for various biological effects. For instance, a screen of over 2,000 molecules from commercial libraries, including natural products, used C. elegans motility as a basis to identify compounds with potential anthelmintic activity. mdpi.com Another HTS system was developed to identify insulin (B600854) mimetics by measuring the uptake of a fluorescent glucose analogue (6-NBDG) in adipocytes, successfully screening a library of 576 small molecules. researchgate.net Such platforms could be adapted to screen for analogues of 2-galloyl-D-glucose, seeking molecules that modulate specific cellular pathways. The development of novel bioassays for assessing the activity of compounds incorporated into various matrices, such as coatings, further expands the application of HTS. mdpi.com

Table 1: Examples of High-Throughput Screening Applications Relevant to Natural Product Discovery

| Screening Target | Model/System | Library Size | Outcome/Application | Reference |

|---|---|---|---|---|

| Anthelmintic Activity | Caenorhabditis elegans | 2228 compounds | Identification of 22 active molecules, including known drugs and novel candidates. | mdpi.com |

| Insulin Mimetics | 3T3-L1 Adipocytes (6-NBDG uptake) | 576 compounds | Discovery of two new triazine-based insulin mimetic compounds. | researchgate.netresearchgate.net |

| Biofilm Inhibition | Cobetia marina on coated surfaces | N/A (Method Development) | Established a novel bioassay using a microplate reader and microscopy for in situ assessment. | mdpi.com |

Application of Omics Technologies in Biosynthesis and Metabolic Studies

The integration of "omics" technologies—genomics, transcriptomics, and metabolomics—has revolutionized the study of plant secondary metabolism. nih.gov These approaches are essential for mapping the complex biosynthetic pathways of gallotannins, including the formation of this compound.

Metabolomics, particularly when coupled with mass spectrometry, allows for the identification and quantification of pathway intermediates and their distribution across different plant tissues. nih.gov For example, metabolome analysis in tea shoots (Camellia sinensis) identified various metabolites involved in epigallocatechin gallate (EGCG) synthesis, including precursors like gallic acid and 1-O-galloyl-β-d-glucose, and tracked their changes in response to magnesium treatment. mdpi.com

Transcriptomics, through RNA-sequencing, identifies genes whose expression patterns correlate with the accumulation of specific metabolites. mdpi.com This co-expression analysis has been instrumental in identifying candidate genes for enzymes and transcription factors involved in hydrolysable tannin biosynthesis in plants like walnut (Juglans regia) and tea. mdpi.comfrontiersin.org By combining metabolomic data with transcriptomic data, researchers can link specific genes to enzymatic steps, such as the identification of UGT84A family glycosyltransferases that catalyze the formation of β-glucogallin, the precursor to all galloylglucoses. mdpi.comfrontiersin.orgnih.gov These integrated omics approaches are critical for discovering the specific galloyltransferases responsible for producing this compound and understanding its regulation. nih.govresearchgate.net

Computational Approaches in Structure-Activity Relationship Prediction and Molecular Docking

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of molecular interactions. jpionline.orgnih.gov These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly applied to galloyl glucosides and other polyphenols. oncodesign-services.com

QSAR models use statistical methods to build mathematical relationships between the chemical structures of compounds and their biological activities. oncodesign-services.commdpi.com For polyphenols, 2D-QSAR studies have successfully created models to predict α-glucosidase inhibitory activity based on descriptors like topological charge indices and the number of conjugated carbon atoms. researchgate.net Such models can be used to screen virtual libraries of this compound analogues to prioritize synthesis and testing of the most promising candidates. oncodesign-services.com

Molecular docking simulates the binding of a ligand (like a galloyl glucoside) to the active site of a target protein, predicting binding affinity and interaction patterns. jpionline.org This technique has been used extensively to study how gallotannins interact with therapeutic targets. For instance, docking studies of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) have explored its binding to targets involved in cancer, such as MAPK14 and VEGFA, and to estrogen receptors in the context of osteoporosis. researchgate.nettechscience.comnih.gov Similarly, the interactions of 1,2,4,6-tetra-O-galloyl-β-D-glucose with acetylcholinesterase have been investigated. researchgate.net These computational approaches provide crucial insights that guide the rational design of new derivatives with improved potency and selectivity. nih.gov

Development of Biotechnological Approaches for Galloyl-D-Glucose Production

The industrial production of specific galloyl glucosides is often limited by low yields from plant extraction and the complexity of chemical synthesis. Biotechnological production, using either enzymatic synthesis or engineered microbial systems, offers a promising alternative. Research has focused on elucidating the biosynthetic pathway to enable metabolic engineering. nih.gov

The biosynthesis of gallotannins begins with the esterification of gallic acid and UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin), a reaction catalyzed by a UDP-glucosyltransferase (UGT). nih.govfrontiersin.org This initial intermediate, β-glucogallin, then serves as both the core molecule and the "galloyl donor" for subsequent galloylation steps, which are catalyzed by specific galloyltransferases to build up di-, tri-, and eventually pentagalloylglucose (B1669849). nih.govresearchgate.netnih.gov

A key biotechnological strategy involves reconstituting this pathway in a host organism that does not naturally produce these compounds, such as Nicotiana benthamiana. Researchers have successfully co-expressed genes for the enzymes that produce gallic acid and β-glucogallin in this plant, demonstrating the feasibility of this approach. nih.gov Future work aims to identify and incorporate the specific galloyltransferases needed to produce desired molecules like this compound, paving the way for scalable and sustainable production. nih.gov

Investigation of Galloyl-D-Glucose Isomers and Stereoisomers

The precise three-dimensional structure of a molecule, including its isomeric and stereoisomeric forms, is critical to its biological function. For galloyl-D-glucose compounds, different isomers can exhibit distinct activities. For example, 1,2,3,4,6-penta-O-galloyl-D-glucose (PGG) exists as two primary anomers, α-PGG and β-PGG. mdpi.commdpi.com While β-PGG is common in nature, α-PGG is rare, and studies comparing the two have shown differences in their biological effects. mdpi.comnih.gov